molecular formula C10Cl4F4N4 B6311041 1,2-Dichloro-1,2-bis-(5-chloro-4,6-difluoro-2-pyrimidinyl)ethylene CAS No. 2088951-26-0

1,2-Dichloro-1,2-bis-(5-chloro-4,6-difluoro-2-pyrimidinyl)ethylene

Cat. No.: B6311041
CAS No.: 2088951-26-0
M. Wt: 393.9 g/mol
InChI Key: FVMKAOKTMGXIAE-OWOJBTEDSA-N
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Description

1,2-Dichloro-1,2-bis-(5-chloro-4,6-difluoro-2-pyrimidinyl)ethylene is a complex organic compound characterized by the presence of multiple halogen atoms and pyrimidine rings

Preparation Methods

The synthesis of 1,2-Dichloro-1,2-bis-(5-chloro-4,6-difluoro-2-pyrimidinyl)ethylene typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by treatment with palladium on carbon (Pd/C) in the presence of ammonium formate . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1,2-Dichloro-1,2-bis-(5-chloro-4,6-difluoro-2-pyrimidinyl)ethylene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, often involving catalysts such as Pd/C.

    Cyclization: The compound can form cyclic structures through intramolecular reactions.

Common reagents used in these reactions include sodium methoxide, palladium on carbon, and ammonium formate. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Dichloro-1,2-bis-(5-chloro-4,6-difluoro-2-pyrimidinyl)ethylene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Dichloro-1,2-bis-(5-chloro-4,6-difluoro-2-pyrimidinyl)ethylene involves its interaction with molecular targets through its halogenated pyrimidine rings. These interactions can lead to various biological effects, depending on the specific pathways involved. The compound’s electron-withdrawing groups play a crucial role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

1,2-Dichloro-1,2-bis-(5-chloro-4,6-difluoro-2-pyrimidinyl)ethylene can be compared with other halogenated pyrimidines and ethylenes:

The uniqueness of this compound lies in its combination of multiple halogen atoms and pyrimidine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-2-[(E)-1,2-dichloro-2-(5-chloro-4,6-difluoropyrimidin-2-yl)ethenyl]-4,6-difluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10Cl4F4N4/c11-1(9-19-5(15)3(13)6(16)20-9)2(12)10-21-7(17)4(14)8(18)22-10/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMKAOKTMGXIAE-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1F)C(=C(C2=NC(=C(C(=N2)F)Cl)F)Cl)Cl)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=C(N=C(N=C1F)/C(=C(/C2=NC(=C(C(=N2)F)Cl)F)\Cl)/Cl)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10Cl4F4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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